molecular formula C8H9BO4 B150777 3-Formyl-2-methoxyphenylboronic acid CAS No. 480424-49-5

3-Formyl-2-methoxyphenylboronic acid

Cat. No. B150777
M. Wt: 179.97 g/mol
InChI Key: DUROSIJIMLRFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the provided papers do not directly discuss 3-Formyl-2-methoxyphenylboronic acid, they offer insights into the chemistry of related boronic acid compounds. Boronic acids, such as 2-formylphenylboronic acid, are known for their versatility in synthetic chemistry and their potential applications in medicinal chemistry due to their structural and functional properties .

Synthesis Analysis

The synthesis of boronic acids typically involves directed ortho-metalation reactions, as demonstrated in the synthesis of 2-ethoxy-3-pyridylboronic acid . Although the exact synthesis of 3-Formyl-2-methoxyphenylboronic acid is not detailed, similar methodologies could potentially be applied, considering the reactivity of the formyl and methoxy groups.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of an intramolecular O–H···O bond, as seen in the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid . This intramolecular bonding is crucial for the stability of the boronic acid and could be expected in the structure of 3-Formyl-2-methoxyphenylboronic acid as well.

Chemical Reactions Analysis

Boronic acids are known to undergo various chemical reactions, including isomerization and complexation with amines. For instance, 5-Trifluoromethyl-2-formylphenylboronic acid can isomerize to form 3-hydroxybenzoxaborole , and 2-formylphenylboronic acid reacts with secondary amines to form benzoxaboroles or boroxins . These reactions highlight the diverse reactivity of boronic acids, which could be relevant to 3-Formyl-2-methoxyphenylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by substituents on the phenyl ring. The electron-withdrawing trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid increases its acidity compared to its analogs . Similarly, the methoxy and formyl groups in 3-Formyl-2-methoxyphenylboronic acid would affect its acidity and overall reactivity.

Relevant Case Studies

The antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic acid against various microorganisms, including Candida albicans and Escherichia coli, has been investigated, showing moderate to high activity . These findings suggest that boronic acids have potential as antibacterial agents, which could extend to 3-Formyl-2-methoxyphenylboronic acid, pending further research.

Scientific Research Applications

Applications in Supramolecular Assemblies

3-Formyl-2-methoxyphenylboronic acid has been observed as a component in the design and synthesis of supramolecular assemblies. For instance, Pedireddi and Seethalekshmi (2004) reported the assembly of phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. Additionally, a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer was identified in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

Crystal Engineering and Molecular Structure

Cyrański et al. (2012) conducted a study on ortho-alkoxyphenylboronic acids (including 2-methoxy-) to design a novel boronic acid with a monomeric structure for crystal engineering. The study revealed that monosubstituted systems typically form dimers in the crystal lattice, whereas disubstituted species exhibit a variety of interactions. The research aimed to exploit the structural diversity for potential applications in molecular packing and interaction design (Cyrański et al., 2012).

Role in Organic Synthesis

Potkin et al. (2019) explored the role of 3-Formyl-2-methoxyphenylboronic acid in organic synthesis. They discovered that acylation of vanillin with isonicotinoyl chloride led to the formation of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, which was then used to produce a range of functional derivatives, highlighting the compound's utility as a precursor in organic synthesis (Potkin et al., 2019).

Bioorthogonal Chemistry

Dilek et al. (2015) demonstrated the rapid formation of a stable boron-nitrogen heterocycle in a dilute, neutral aqueous solution, showing the potential of 3-Formyl-2-methoxyphenylboronic acid in bioorthogonal coupling reactions. The reaction's compatibility with physiological conditions suggests its applicability in bioconjugation and drug delivery systems (Dilek et al., 2015).

Safety And Hazards

3-Formyl-2-methoxyphenylboronic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(3-formyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROSIJIMLRFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584796
Record name (3-Formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-2-methoxyphenylboronic acid

CAS RN

480424-49-5
Record name (3-Formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-2-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Formyl-2-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Formyl-2-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Formyl-2-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Formyl-2-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Formyl-2-methoxyphenylboronic acid

Citations

For This Compound
3
Citations
B Wu, DH Boschelli, J Lee, X Yang… - Bioorganic & medicinal …, 2009 - Elsevier
… As shown in Scheme 4, reaction of 3 with 3-formyl-2-methoxyphenylboronic acid followed by reductive amination with dimethylamine provided 14. Compound 14 was a 12 nM inhibitor …
Number of citations: 32 www.sciencedirect.com
ECY Lee, AJ McRiner, KE Georgiadis… - Journal of Medicinal …, 2021 - ACS Publications
… To a stirred solution of 2-bromo-4,5-dimethyl-1,3-thiazole (400 mg, 2.08 mmol, 1.0 equiv) and 3-formyl-2-methoxyphenylboronic acid (562 mg, 3.12 mmol, 1.5 equiv) in dioxane (8 mL) …
Number of citations: 10 pubs.acs.org
JE Grob, J Nunez, MA Dechantsreiter… - The Journal of organic …, 2011 - ACS Publications
Formyl-substituted aryl and heteroaryl MIDA boronates were prepared by a DMSO-free method and used in the first reported one-pot reductive amination–Suzuki–Miyaura cross-…
Number of citations: 42 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.